Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate
Descripción
This compound is a tert-butyl carbamate derivative featuring a (2R,4R)-configured pyrrolidine ring substituted with a 6-fluoropyrimidin-4-yl group and a hydroxyl group. Its molecular formula is C₁₄H₂₀FN₃O₃ (calculated molecular weight: ~305.33 g/mol).
Propiedades
IUPAC Name |
tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O3/c1-14(2,3)22-13(21)16-6-9-4-10(20)7-19(9)12-5-11(15)17-8-18-12/h5,8-10,20H,4,6-7H2,1-3H3,(H,16,21)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYBPLIOBQFDCQ-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1C2=CC(=NC=N2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@H](CN1C2=CC(=NC=N2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate, also known by its CAS number 2377005-10-0, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a pyrrolidine ring that is further substituted with a 6-fluoropyrimidinyl moiety. Its molecular formula is with a molecular weight of 306.34 g/mol. The structural complexity allows for interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting conditions such as neurodegenerative diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit β-secretase and acetylcholinesterase, which are critical in the pathology of Alzheimer's disease (AD) by preventing the aggregation of amyloid-beta peptides .
- Receptor Interaction : It may bind to receptors involved in neurotransmission, influencing cognitive functions and neuroprotection.
Biological Activity and Research Findings
Recent studies have highlighted the compound's promising biological activities:
- Neuroprotective Effects : In vitro studies have demonstrated that this compound exhibits protective effects against oxidative stress-induced cell death in neuronal cell lines. This suggests potential applications in treating neurodegenerative disorders .
- Inhibition of Amyloid Aggregation : The compound has shown significant inhibition (up to 85%) of amyloid-beta aggregation at concentrations of 100 μM, indicating its potential role in Alzheimer's disease therapy .
- Case Study : A study involving scopolamine-induced cognitive impairment in rats demonstrated that treatment with this compound led to improved memory performance compared to untreated controls, although results were less significant than those observed with established treatments like galantamine .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| M4 (similar structure) | Contains piperidine | Inhibits β-secretase (IC50 = 15.4 nM), acetylcholinesterase (Ki = 0.17 μM) |
| Tert-butyl N-{[(2R,4R)-1-(5-fluoropyrimidin-2-yl)-piperidin-3-yl]methyl}carbamate | Similar pyrrolidine structure | Neuroprotective effects against Aβ toxicity |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Structural Analogues from Evidence
The following compounds share structural motifs (tert-butyl carbamate, pyrimidine derivatives) but differ in heterocyclic cores, substituents, and stereochemistry:
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Heterocyclic Core: The target compound’s pyrrolidine ring (5-membered) vs. piperidine (6-membered) in affects conformational flexibility and binding pocket compatibility. The (2R,4R) stereochemistry in the target compound may enhance enantioselective interactions compared to non-chiral analogs (e.g., ).
Substituent Effects: Fluorine vs. Chlorine: Fluorine in the target compound and improves electronegativity and metabolic stability, whereas chlorine in facilitates cross-coupling reactions .
Synthetic Complexity :
- The target compound’s stereospecific pyrrolidine synthesis likely requires chiral resolution or asymmetric catalysis, unlike the achiral intermediates in or .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate?
- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate derivatives with fluoropyrimidine-containing intermediates. For example, a two-step approach may include:
Nucleophilic substitution : Reacting a pyrrolidine precursor (e.g., (2R,4R)-4-hydroxypyrrolidin-2-ylmethanol) with 6-fluoropyrimidin-4-yl halides under basic conditions (e.g., NaHCO₃ or K₂CO₃) in polar aprotic solvents like DMAc at 80–100°C .
Carbamate formation : Introducing the tert-butyl carbamate group via reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .
Key Considerations : Chiral purity must be maintained during substitution steps, and intermediates should be purified via column chromatography to isolate diastereomers .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) resolves diastereomers and removes unreacted starting materials .
- Recrystallization : Use solvents like ethanol or acetone to enhance crystalline purity, particularly for chiral resolution .
- HPLC : Chiral columns (e.g., CHIRALPAK®) can separate enantiomers if racemization occurs during synthesis .
Q. How is the compound characterized to confirm its structure and chirality?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm regiochemistry and stereochemistry. Key signals include the tert-butyl group (~1.36 ppm, singlet) and fluoropyrimidine protons (~8.2–8.5 ppm) .
- Mass spectrometry (HRMS-ESI) : Verify molecular weight (e.g., m/z 257.2614 [M+H]⁺ for related compounds) .
- X-ray crystallography : SHELXL refinement (e.g., ORTEP-3 GUI) resolves absolute configuration, especially for chiral centers .
Advanced Research Questions
Q. How can chiral resolution be achieved during synthesis, and what analytical methods validate enantiomeric excess?
- Methodological Answer :
- Asymmetric synthesis : Use chiral catalysts (e.g., phosphine-based) in cycloisomerization steps to favor the (2R,4R) configuration .
- Chiral HPLC : Employ columns like CHIRALCEL® OD-H with hexane/isopropanol mobile phases to quantify enantiomeric excess (ee >98%) .
- Circular dichroism (CD) : Correlate CD spectra with crystallographic data to confirm stereochemical integrity .
Q. What are the structure-activity relationships (SAR) for analogs of this compound in modulating biological targets?
- Methodological Answer :
- Substitution patterns : Replace the 6-fluoropyrimidine with chloropyrimidine () or bromophenyl groups ( ) to assess effects on binding affinity.
- Functional group modifications : Introduce methyl or methoxy groups on the pyrrolidine ring () to evaluate solubility and target engagement.
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes (e.g., kinases) or receptors .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding poses with target proteins (e.g., fluoropyrimidine-binding enzymes). Validate using co-crystallization data .
- MD simulations : GROMACS or AMBER simulate stability of ligand-protein complexes over 100+ ns trajectories to identify key residues for mutagenesis studies .
- QSAR models : Train models on analogs ( ) to predict IC₅₀ values and guide synthetic prioritization.
Q. How should researchers address data contradictions in reaction yields across synthesis protocols?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, base) systematically to identify optimal conditions. For example, NaHCO₃ in DMAc at 80°C yielded 55% in , but K₂CO₃ may improve efficiency .
- Kinetic studies : Monitor reaction progress via LC-MS to detect intermediates (e.g., tert-butyl oxazolidinones) that may divert pathways .
- Scale-up adjustments : Re-evaluate purification methods (e.g., switch from column chromatography to centrifugal partition chromatography) for higher throughput .
Q. What are the key considerations in designing stability studies for this compound under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via HPLC for degradation products (e.g., tert-butyl alcohol or fluoropyrimidine hydrolysis) .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., 60–62°C for related carbamates) .
- Solution stability : Assess shelf-life in DMSO or PBS at 4°C, -20°C, and room temperature over 30 days .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
